

Application Note: Quantitative Analysis of Sakakin using HPLC-UV

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Compound of Interest

Compound Name: *Sakakin*

Cat. No.: *B1631630*

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Introduction

Sakakin, chemically known as 3-Hydroxy-5-methylphenyl β -D-glucopyranoside, is a natural glycoside with the molecular formula $C_{13}H_{18}O_7$.^{[1][2][3]} It is recognized for its potential biological activities, making it a compound of interest in pharmaceutical and nutraceutical research.^{[3][4]} Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of such phenolic compounds due to its specificity, sensitivity, and reproducibility.^{[5][6]} ^{[7][8]} This method outlines a validated isocratic reverse-phase HPLC-UV procedure for the determination of **Sakakin**.

Principle

The method employs a reverse-phase C18 column to separate **Sakakin** from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase consisting of a mixture of acetonitrile and water. The quantification is achieved by detecting the UV absorbance of **Sakakin** as it elutes from the column. The peak area of the analyte is directly proportional to its concentration in the sample.

Method Validation Summary

The described method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[9]

Experimental Protocols

1. Materials and Reagents

- **Sakakin** reference standard (Purity $\geq 98\%$)[2][3]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- 0.45 μm syringe filters

2. Instrumentation and Chromatographic Conditions

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: Acetonitrile and Water (30:70, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL .
- Column Temperature: 30°C.
- Detection Wavelength: 275 nm (Note: This is an estimated wavelength based on the phenolic structure. It should be confirmed by scanning the UV spectrum of a **Sakakin** standard solution).
- Run Time: Approximately 10 minutes.

3. Preparation of Standard Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Sakakin** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

- Accurately weigh the sample containing **Sakakin**.
- Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.
- Centrifuge the extract to pellet any insoluble material.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

5. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Inject the series of working standard solutions to construct a calibration curve.
- Inject the prepared sample solutions.
- After each injection, record the chromatogram and integrate the peak area corresponding to **Sakakin**.

Data Presentation

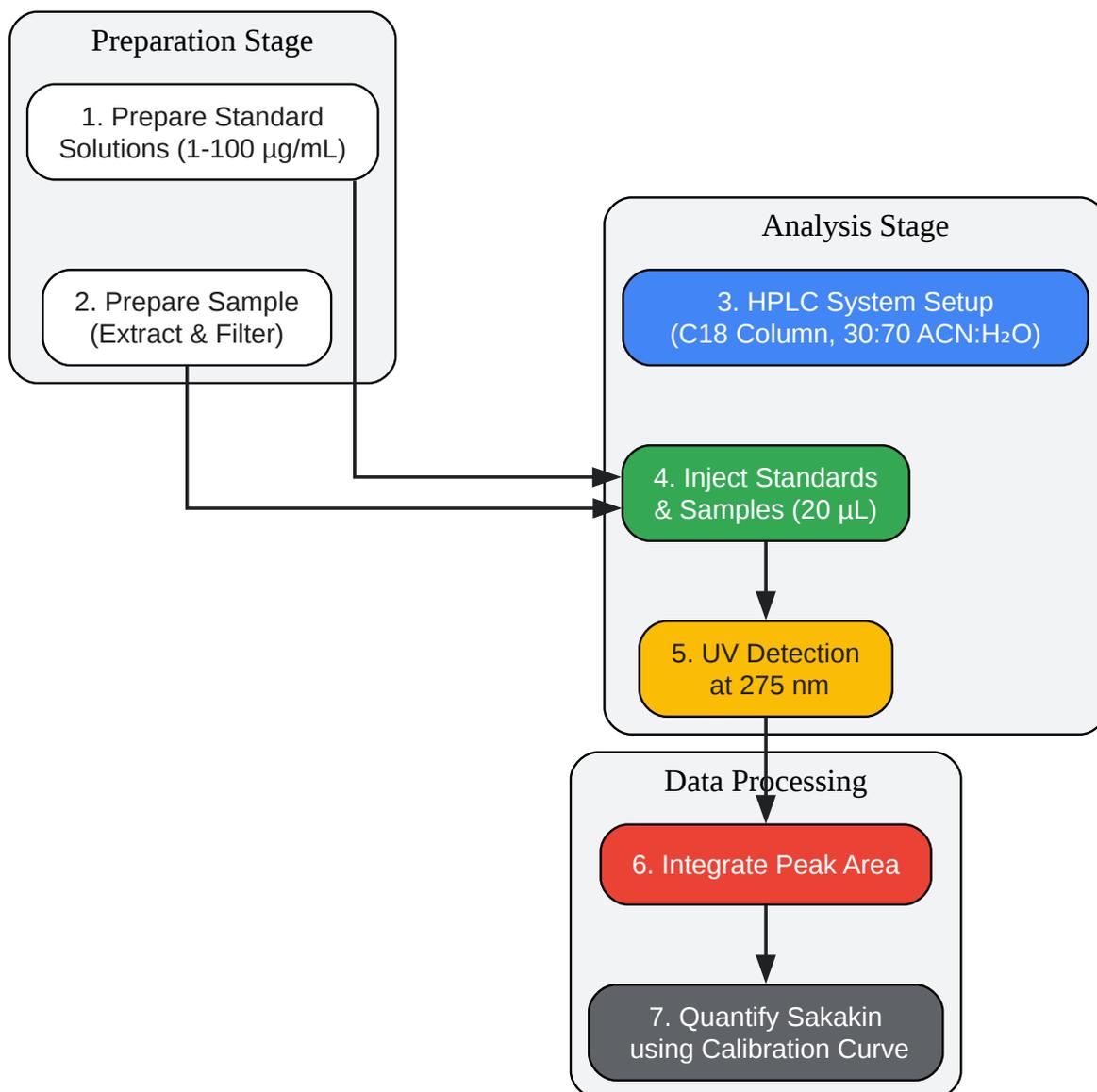
Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.15
Theoretical Plates	≥ 2000	5800
Retention Time (RT)	Approx. 5.5 min	5.48 min
%RSD of RT (n=6)	$\leq 1.0\%$	0.45%
%RSD of Peak Area (n=6)	$\leq 2.0\%$	0.82%

Table 2: Method Validation Data

Parameter	Result
Linearity Range	1 - 100 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD)	0.25 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.75 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.5% - 101.2%
Precision (%RSD)	
- Intraday	$\leq 1.5\%$
- Interday	$\leq 2.0\%$

Visualization



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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Sakakin using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631630#hplc-uv-method-for-sakakin-analysis]

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